molecular formula C12H9NO3S2 B15147630 Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B15147630
M. Wt: 279.3 g/mol
InChI Key: JGFXKXPPIIPAFJ-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is a chemical compound with the molecular formula C11H9NO3S2. This compound is primarily used in research settings and is known for its unique structure, which includes a thiazole ring and a benzoate ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the condensation of appropriate thiazole derivatives with methyl benzoate under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This would involve the use of industrial reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoate or thiazole rings .

Scientific Research Applications

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with biological molecules are studied .

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)

InChI Key

JGFXKXPPIIPAFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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